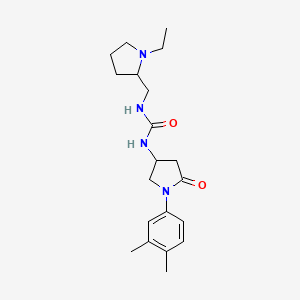![molecular formula C12H9NO3S2 B2842179 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate CAS No. 339283-50-0](/img/structure/B2842179.png)
4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is a complex organic compound known for its unique molecular structure and significant potential in various fields of scientific research. This compound features a thiazolidinone core with multiple functional groups, making it a versatile candidate for a range of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate typically involves a multi-step process. Starting from commercially available reagents, one common synthetic route involves the cyclization of thiosemicarbazides with appropriate aldehydes or ketones to form the thiazolidinone core. The synthesis conditions often include mild acidic or basic environments to facilitate the cyclization process. Protection and deprotection steps are sometimes necessary to isolate the desired intermediate compounds.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves scaling up the reaction process while ensuring proper control over reaction parameters such as temperature, pressure, and reagent concentrations. Catalysts and advanced purification techniques are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Its reactive functional groups, such as the thioxo and thiazolidinone moieties, make it amenable to these transformations.
Common Reagents and Conditions: Oxidation reactions typically involve reagents like hydrogen peroxide or other oxidizing agents under controlled conditions. Reduction reactions may use agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require suitable nucleophiles and electrophiles, with reaction conditions tailored to the specific reaction type.
Major Products Formed: Depending on the reaction type and conditions, major products can range from oxidized derivatives, reduced forms of the compound, or substituted variants where specific functional groups are replaced or modified.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a versatile intermediate in organic synthesis, this compound can be used to construct more complex molecules and study reaction mechanisms.
Biology: Its biological activities, including potential antimicrobial and antitumor properties, are being explored in various studies.
Medicine: The compound's pharmacological potential is under investigation, with a focus on its possible therapeutic applications.
Industry: Its chemical stability and reactivity make it suitable for industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate depends on its specific application. In biological contexts, it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity and resulting in various biological effects. The thiazolidinone core plays a crucial role in its binding affinity and specificity to these targets, influencing key biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other thiazolidinone derivatives, 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate stands out due to its unique combination of functional groups and molecular structure. This uniqueness provides a distinct reactivity profile and potential for diverse applications. Similar compounds in this category include:
2-Thioxo-4-thiazolidinone derivatives
Thiazolidin-5-ylidene derivatives
Phenyl thiazolidinones
These compounds share structural similarities but differ in specific functional group arrangements, leading to variations in their chemical properties and applications.
This in-depth look at this compound demonstrates its versatility and potential across multiple domains.
Eigenschaften
IUPAC Name |
[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-7(14)16-9-4-2-8(3-5-9)6-10-11(15)13-12(17)18-10/h2-6H,1H3,(H,13,15,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHCIEHUYXZTHL-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2842099.png)
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/new.no-structure.jpg)





![12-(4-Chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2842111.png)
![4-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2842112.png)
![3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2842113.png)




